N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide: is a chemical compound that features a pyrrolidinone ring and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially yielding hydroxylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
- Oxidized derivatives of the pyrrolidinone ring.
- Hydroxylated products from reduction reactions.
- Various substituted benzamides from nucleophilic substitution.
Scientific Research Applications
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
- N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
Comparison: While these similar compounds share the pyrrolidinone and trifluoromethyl-substituted benzamide structure, the position of the trifluoromethyl group on the benzamide ring can significantly influence their chemical reactivity and biological activity. N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which may confer distinct properties in terms of stability, solubility, and interaction with molecular targets.
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)11(19)17-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSDYYVGSBWSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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